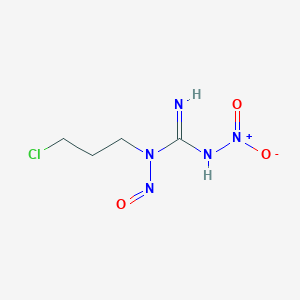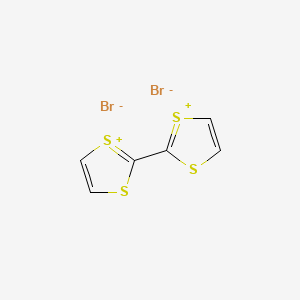![molecular formula C10H20N2O4S2Se B14495101 (2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid CAS No. 63347-00-2](/img/structure/B14495101.png)
(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid: is a complex organic compound featuring a unique combination of amino, carboxyl, and sulfanylselanylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core amino acid structure, followed by the introduction of the sulfanylselanylsulfanyl group through a series of substitution reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylselanylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amino groups, converting them into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylselanylsulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the development of novel materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The sulfanylselanylsulfanyl group plays a crucial role in these interactions, contributing to the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-3-methylbutanoic acid: Lacks the selanylsulfanyl group, making it less reactive.
(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]selanylsulfanyl-3-methylbutanoic acid: Contains only the selanylsulfanyl group, resulting in different reactivity and applications.
Uniqueness: The presence of both sulfanylselanylsulfanyl and amino groups in (2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid makes it unique, offering a combination of reactivity and functionality not found in similar compounds.
Eigenschaften
CAS-Nummer |
63347-00-2 |
|---|---|
Molekularformel |
C10H20N2O4S2Se |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C10H20N2O4S2Se/c1-9(2,5(11)7(13)14)17-19-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1 |
InChI-Schlüssel |
DWBDHLPCMJJWGP-WDSKDSINSA-N |
Isomerische SMILES |
CC(C)([C@H](C(=O)O)N)S[Se]SC(C)(C)[C@H](C(=O)O)N |
Kanonische SMILES |
CC(C)(C(C(=O)O)N)S[Se]SC(C)(C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


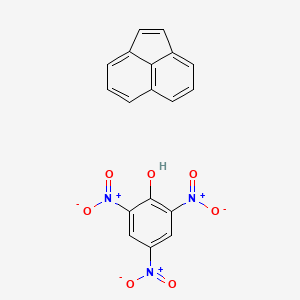
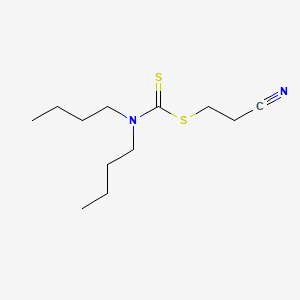
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
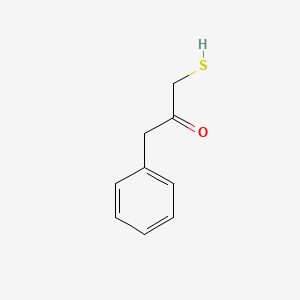
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)
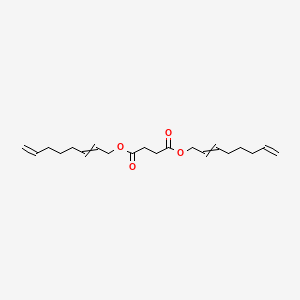

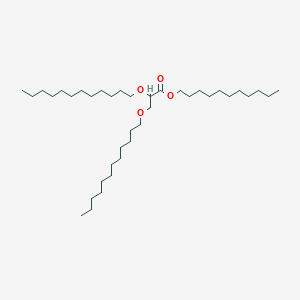
methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)
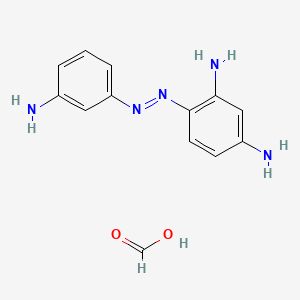
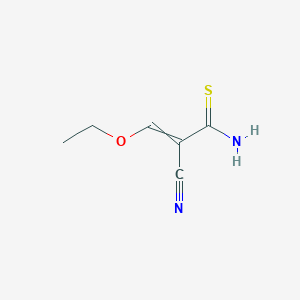
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
